Meropenem - 119478-56-7

Meropenem

Catalog Number: EVT-253122
CAS Number: 119478-56-7
Molecular Formula: C17H31N3O8S
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meropenem is a broad-spectrum antibiotic that belongs to the carbapenem class of antibiotics. It is used to treat a wide range of bacterial infections, including pneumonia, meningitis, and sepsis. Meropenem is a potent antibiotic that is effective against both gram-positive and gram-negative bacteria. It is considered a last-resort antibiotic due to its high potency and broad-spectrum activity.
Molecular Structure Analysis

The molecular structure of Meropenem features a β-lactam ring fused to a pyrroline ring. The pyrroline ring carries a carboxyl group and a hydroxyethyl group, which distinguish it from other carbapenems and contribute to its stability against renal dehydropeptidase-I. []

Chemical Reactions Analysis

While specific chemical reactions are not detailed in the provided papers, studies highlight the importance of Meropenem's resistance to hydrolysis by most β-lactamases, enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. []

Mechanism of Action

Meropenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The β-lactam ring in Meropenem binds to penicillin-binding proteins (PBPs) in bacterial cell walls, preventing the formation of peptidoglycan cross-links that are essential for cell wall integrity. This disruption ultimately leads to bacterial cell death. [, ]

Physical and Chemical Properties Analysis

Meropenem exists as a white to light yellow crystalline powder. It is highly soluble in water and dimethyl sulfoxide, moderately soluble in methanol, and sparingly soluble in ethanol. While its detailed physical and chemical properties are not extensively described in the provided papers, studies have shown that Meropenem is stable against most clinically relevant β-lactamases, similar to Imipenem. []

Applications
  • In vitro susceptibility testing: Researchers use Meropenem to assess the susceptibility of various bacterial strains to this antibiotic. This helps understand the prevalence of Meropenem resistance and identify potential therapeutic options for different infections. [, , , , , ]
  • Pharmacokinetic studies: Researchers investigate the absorption, distribution, metabolism, and excretion of Meropenem in various animal models and human subjects. This helps understand its bioavailability, clearance rates, and factors influencing its pharmacokinetic parameters, such as age, renal function, and burn injuries. [, , , , ]
  • Pharmacodynamic studies: Researchers study the relationship between Meropenem concentrations and its effects on bacterial growth and killing. These studies often involve time-kill experiments and mathematical modeling to determine optimal dosing regimens and predict treatment outcomes. [, , , , , ]
  • Development of new antibacterial combinations: Meropenem's efficacy is evaluated in combination with other antibiotics or novel compounds to combat multidrug-resistant bacteria. These studies investigate synergistic interactions, potential antagonism, and efficacy against specific resistance mechanisms. [, , , , , , ]
  • Experimental models of infection: Meropenem is utilized in various animal models to study the treatment of bacterial infections, such as meningitis, osteomyelitis, and pneumonia. These models allow researchers to assess the effectiveness of Meropenem against specific pathogens and investigate the impact of various factors on treatment outcomes. [, , , , ]
Future Directions
  • Non-antibiotic applications: Exploring potential non-antibiotic applications of Meropenem, such as its impact on human serum paraoxonase-1 activity, may lead to new avenues for therapeutic development. []

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with broad-spectrum activity against Gram-negative, Gram-positive, and anaerobic bacteria. It is often used in combination with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys [].

Ceftazidime

  • Relevance: Ceftazidime is often compared to meropenem in clinical studies evaluating the treatment of bacterial infections, particularly nosocomial infections [, ]. Both are broad-spectrum beta-lactam antibiotics, but meropenem generally exhibits a broader spectrum of activity, including against some carbapenem-resistant strains [, ].

Cefotaxime

  • Relevance: Cefotaxime, similar to ceftazidime, serves as a comparator to meropenem in studies examining treatment efficacy for bacterial meningitis []. Both are beta-lactam antibiotics, but meropenem demonstrates superior activity against certain resistant strains, particularly penicillin-resistant Streptococcus pneumoniae [, , ].

Ceftriaxone

  • Compound Description: Ceftriaxone, another third-generation cephalosporin antibiotic, is commonly used for empirical therapy of bacterial infections, including bloodstream infections [].
  • Relevance: Ceftriaxone is often compared to meropenem in clinical trials for treating bacterial infections, including bloodstream infections caused by ceftriaxone-resistant Enterobacterales []. Meropenem may be considered a broader-spectrum alternative in cases of resistance to ceftriaxone [].

Cefepime

  • Relevance: Cefepime, similar to ceftriaxone and cefotaxime, is compared to meropenem for treating infections caused by ceftriaxone-resistant Enterobacterales []. While both are beta-lactam antibiotics, meropenem might be preferred in cases with known or suspected resistance to cefepime.

Ertapenem

  • Compound Description: Ertapenem is a carbapenem antibiotic with a prolonged half-life compared to other carbapenems [].

Doripenem

  • Relevance: Doripenem is structurally related to meropenem, both belonging to the carbapenem class of antibiotics. Their inclusion in research, often alongside other carbapenems, helps evaluate and compare the spectrum of activity and efficacy against various bacterial strains, including those expressing resistance mechanisms [].

Ceftolozane/Tazobactam

  • Compound Description: Ceftolozane/tazobactam is a combination antibiotic comprising ceftolozane, a cephalosporin, and tazobactam, a β-lactamase inhibitor [].
  • Relevance: This combination is often compared to meropenem and other newer antibiotics, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa []. Ceftolozane/tazobactam often exhibits greater in vitro activity than traditional β-lactams, including meropenem, against resistant phenotypes of P. aeruginosa [].

Ceftazidime/Avibactam

  • Compound Description: Ceftazidime/avibactam combines ceftazidime, a cephalosporin antibiotic, with avibactam, a β-lactamase inhibitor [, ]. It demonstrates potent activity against various Gram-negative bacteria, including some carbapenem-resistant strains [].
  • Relevance: Ceftazidime/avibactam is frequently studied alongside meropenem to assess its efficacy against carbapenem-resistant Enterobacteriaceae, specifically those producing Klebsiella pneumoniae carbapenemase (KPC) [, , ]. It often shows greater efficacy than meropenem alone against such resistant strains [].

Meropenem/Vaborbactam

  • Compound Description: Meropenem/vaborbactam combines meropenem with vaborbactam, a novel β-lactamase inhibitor [, , ]. This combination exhibits activity against a broad spectrum of bacteria, including some carbapenem-resistant strains.
  • Relevance: The inclusion of meropenem/vaborbactam in studies highlights its importance as a potential treatment option for infections caused by carbapenem-resistant organisms, particularly KPC-producing Klebsiella pneumoniae [, , ]. Its efficacy is often compared to meropenem alone and other antibiotic combinations.

Aztreonam

  • Compound Description: Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria [].
  • Relevance: While aztreonam is not a carbapenem, it is investigated in combination with meropenem and ceftazidime/avibactam for its potential to combat carbapenem-resistant Enterobacterales, especially those with high-level resistance to carbapenems [].

Polymyxin B

  • Compound Description: Polymyxin B is an antibiotic often used as a last-resort treatment option for multidrug-resistant Gram-negative infections [, , ].
  • Relevance: Polymyxin B is investigated in combination with meropenem to combat carbapenem-resistant Pseudomonas aeruginosa and other challenging Gram-negative pathogens [, , ]. While potentially effective, this combination requires careful consideration due to potential toxicity concerns associated with polymyxin B [].

Colistin

  • Compound Description: Colistin, like polymyxin B, is another last-resort antibiotic option for multidrug-resistant Gram-negative infections, including those caused by carbapenemase-producing Klebsiella pneumoniae [].

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used in combination therapy for serious bacterial infections [, ].

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic with broad-spectrum activity often used against multidrug-resistant bacteria [, , ].
  • Relevance: Tigecycline is evaluated in combination with meropenem and other antibiotics against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa [, , ]. While potentially beneficial, its use requires careful consideration due to potential antagonistic effects observed with specific combinations [].

Fosfomycin

  • Compound Description: Fosfomycin (ZTI-01) is a broad-spectrum antibiotic that acts by inhibiting an early step in cell wall synthesis [, ].
  • Relevance: Fosfomycin is investigated as both monotherapy and in combination with meropenem for treating multidrug-resistant infections, particularly those caused by Pseudomonas aeruginosa [, ]. It shows promise as a valuable addition to combat challenging Gram-negative infections.

Ampicillin

  • Relevance: Ampicillin, while structurally different from meropenem, serves as a comparator in evaluating the effectiveness of various antibiotics, particularly against intracellular bacteria like Listeria monocytogenes and Staphylococcus aureus [].

Piperacillin

  • Compound Description: Piperacillin, often used in combination with a β-lactamase inhibitor like tazobactam, is a broad-spectrum antibiotic used to treat various bacterial infections [].
  • Relevance: Piperacillin, although structurally different from meropenem, is included in studies to compare antibacterial activity and efficacy against a range of bacterial strains, including those exhibiting resistance mechanisms [].

Properties

CAS Number

119478-56-7

Product Name

Meropenem

IUPAC Name

(4R,5S,6S)-3-[(5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C17H31N3O8S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9?,10+,11-,12-/m1/s1

InChI Key

DMJNNHOOLUXYBV-JSEGGCCYSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

Synonyms

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O.O.O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.